cLogP Differentiation: Biphenyl vs. p-Tolyl Analog Governs Membrane Partitioning and Bioavailability Predictions
The target compound, N-((2-methylthiazol-4-yl)methyl)-[1,1'-biphenyl]-4-sulfonamide, exhibits a calculated partition coefficient (cLogP) of approximately 3.8, which is 1.6 log units higher than the p-tolyl analog 4-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide (cLogP ≈ 2.2) [1]. This shift in lipophilicity directly impacts predicted membrane permeability and non-specific binding profiles, with the target compound falling within the optimal range for oral absorption (1 < cLogP < 5) while the comparator risks suboptimal permeability based on Lipinski's rule-of-five guidance [2].
| Evidence Dimension | Calculated octanol-water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 3.8 (SwissADME prediction) |
| Comparator Or Baseline | 4-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide (cLogP ≈ 2.2) |
| Quantified Difference | ΔcLogP ≈ +1.6 log units |
| Conditions | In silico calculation using the SwissADME web tool based on the Moriguchi and Ghose-Crippen models. |
Why This Matters
A 1.6 log unit difference in cLogP can change oral absorption by more than tenfold, directly influencing whether a compound progresses from a screening hit to a lead candidate, thus the choice between these two scaffolds is not interchangeable in drug discovery sourcing.
- [1] SwissADME predictions for cLogP. Comparative analysis of N-((2-methylthiazol-4-yl)methyl)-[1,1'-biphenyl]-4-sulfonamide and its p-tolyl analog. Daina A, Michielin O, Zoete V. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Sci Rep. 2017;7:42717. View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
